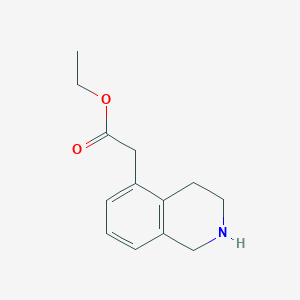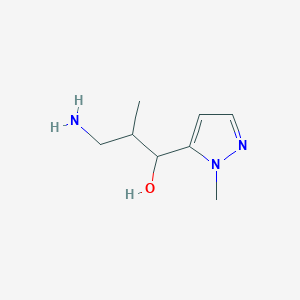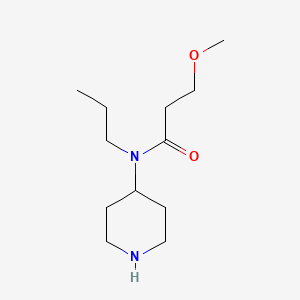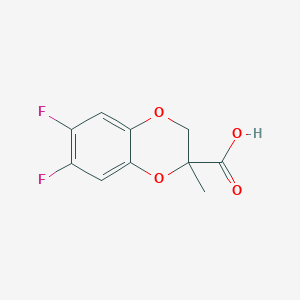
6-Chloro-2-ethylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-ethylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethylpyrimidine-4-carboxylic acid typically involves the chlorination of 2-ethylpyrimidine-4-carboxylic acid. One common method is the reaction of 2-ethylpyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-ethylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Pyrimidine N-oxides.
Reduction Reactions: Dihydropyrimidines.
Coupling Reactions: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-ethylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-ethylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but without the ethyl group.
Uniqueness
6-Chloro-2-ethylpyrimidine-4-carboxylic acid is unique due to the presence of both a chlorine atom and an ethyl group on the pyrimidine ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
6-chloro-2-ethylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-6-9-4(7(11)12)3-5(8)10-6/h3H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
MPLFLGNNEYQVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=N1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)



![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)




![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)
![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
